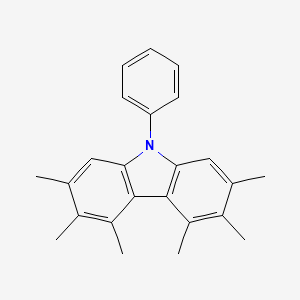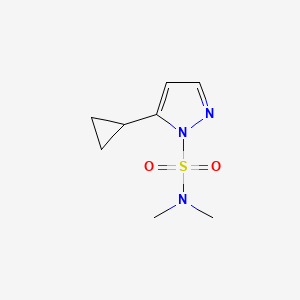![molecular formula C15H16O4S B14188420 Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate CAS No. 921755-20-6](/img/structure/B14188420.png)
Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, a methanesulfonyl group, and an ethyl acetate moiety
Preparation Methods
The synthesis of Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate typically involves the reaction of naphthalene-1-methanesulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfone, sulfide, and substituted ester derivatives.
Scientific Research Applications
Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical properties.
Methanesulfonyl esters: These compounds have the methanesulfonyl group and are used in similar applications.
Ethyl esters: These compounds contain the ethyl ester moiety and are used in organic synthesis. The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Properties
CAS No. |
921755-20-6 |
|---|---|
Molecular Formula |
C15H16O4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethyl 2-(naphthalen-1-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C15H16O4S/c1-2-19-15(16)11-20(17,18)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 |
InChI Key |
BZONZEWOJQUNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)


![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)


